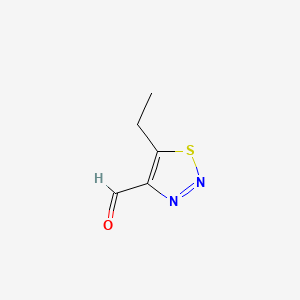

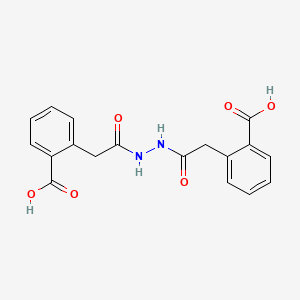

![molecular formula C10H9IN2O2 B587767 Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate CAS No. 147503-88-6](/img/structure/B587767.png)

Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H9IN2O2 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine , a nitrogen-containing heterocycle that is often used as a pharmaceutical building block .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .科学的研究の応用

Novel Synthesis Methods

Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate serves as a versatile intermediate in the synthesis of complex organic molecules, highlighting its importance in organic synthesis and medicinal chemistry research. For instance, its applications include the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation, resulting in products with excellent yields and complete regioselectivity (Zhu et al., 2003). Such methods demonstrate the compound's utility in generating structurally diverse molecules, essential for drug discovery and development.

Heterocyclic Compound Synthesis

This compound also plays a critical role in the synthesis of heterocyclic compounds, which are pivotal in pharmaceutical research for their biological activities. A noteworthy example includes the synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, offering a broad spectrum of potential pharmacological applications. These derivatives exhibit remarkable antioxidant activity, comparable to that of ascorbic acid, which signifies their potential in developing new antioxidant agents (Zaki et al., 2017).

Supramolecular Chemistry

In the realm of supramolecular chemistry, this compound derivatives exhibit interesting properties. They form supramolecular aggregates through various non-covalent interactions, such as hydrogen bonding and π-π stacking. These properties are crucial for the development of new materials and nanotechnology applications. For example, the study of polysubstituted pyridines reveals their potential in forming complex molecular architectures, which could be exploited in designing new molecular sensors or materials (Suresh et al., 2007).

作用機序

While the specific mechanism of action for Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is not directly available, related 1H-Pyrrolo[2,3-b]pyridine derivatives have been studied as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .

将来の方向性

The future directions for research on Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate and related compounds could involve further exploration of their potential as immunomodulators targeting JAK3 . Additionally, the development of new synthetic routes for these compounds could be an area of interest .

特性

IUPAC Name |

ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-9(6)5-13-8/h3-5,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSNXVLHVWJQNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1)C(=CN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

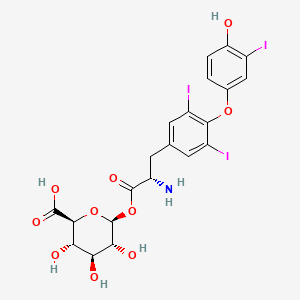

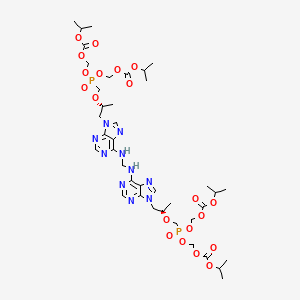

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)

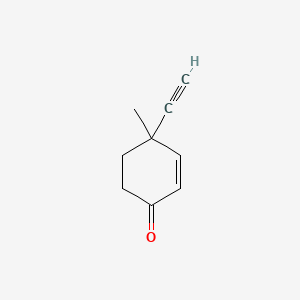

![Methyl (2Z,4E)-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate](/img/structure/B587707.png)